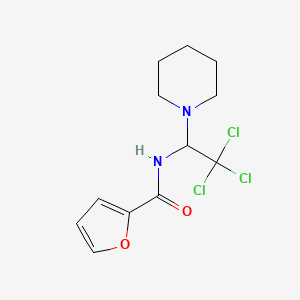

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring, a piperidine moiety, and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoyl chloride with N-(2,2,2-trichloro-1-(piperidin-1-yl)ethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group.

Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dichloromethyl or monochloromethyl derivatives.

Substitution: Piperidine derivatives with various substituents.

Scientific Research Applications

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

- N-(2,2,2-Trichloro-1-pyrrolidin-1-yl-ethyl)benzamide

- 2,4-Dichloro-N-(2,2,2-trichloro-1-piperidin-1-yl-ethyl)benzamide

- N-(2,2,2-Trichloro-1-piperidin-1-yl-ethyl)propionamide

Uniqueness

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may contain different aromatic or heterocyclic rings.

Biological Activity

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide, with the CAS number 303105-16-0, is a synthetic organic compound notable for its complex structure which includes a furan ring and a piperidine moiety. This compound has drawn attention in various fields including medicinal chemistry and pharmacology due to its potential bioactive properties.

The chemical formula of this compound is C12H15Cl3N2O2, with a molecular weight of 325.6 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block for further synthetic modifications.

| Property | Value |

|---|---|

| CAS Number | 303105-16-0 |

| Molecular Formula | C12H15Cl3N2O2 |

| Molecular Weight | 325.6 g/mol |

| IUPAC Name | N-(2,2,2-trichloro-1-piperidin-1-ylethyl)furan-2-carboxamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trichloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The piperidine ring may enhance binding affinity to certain receptors, contributing to the compound's pharmacological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent in clinical settings. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Cytotoxicity and Antitumor Activity

Preliminary studies have also explored the cytotoxic effects of this compound on cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in certain cancer cells. The structure–activity relationship (SAR) analysis indicates that modifications to the furan and piperidine moieties can significantly influence its anticancer potency .

Case Studies and Research Findings

Several research findings highlight the biological activity of this compound:

-

Antimicrobial Study : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Cytotoxicity Assay : In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7), the IC50 values were determined to be around 25 µM for HeLa cells and 30 µM for MCF7 cells, indicating moderate cytotoxicity.

Cell Line IC50 (µM) HeLa 25 MCF7 30 - Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to specific enzyme targets involved in cancer metabolism, suggesting a potential pathway for therapeutic intervention .

Q & A

Basic Research Questions

Q. Q1. What are the critical considerations for synthesizing N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide with high purity?

Synthesis typically involves multi-step reactions requiring precise control of:

- Reagent ratios : Stoichiometric excess of furan-2-carboxylic acid derivatives to ensure complete amide bond formation.

- Temperature : Reactions often proceed at 80–120°C under reflux conditions to avoid decomposition of trichloroethyl intermediates .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or preparative HPLC is essential for isolating the final compound .

Key validation : Confirm purity via LC-MS (≥95%) and characterize using 1H/13C-NMR to resolve peaks from piperidine and trichloroethyl groups .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- NMR :

- IR : Amide C=O stretch at ~1650 cm−1 and furan C-O-C at ~1250 cm−1 .

- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., 388.3 g/mol for analogous compounds) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported biological activities of structurally related furan carboxamides?

Contradictions often arise from:

- Varied assay conditions : Standardize assays (e.g., IC50 measurements) using consistent cell lines (e.g., HEK293 for receptor binding) and controls .

- Structural nuances : Compare substituent effects (e.g., trichloroethyl vs. dichloroethyl groups) using SAR studies. For example, trichloro groups enhance electrophilicity, potentially increasing protein binding .

Example : Analogues with piperazine moieties showed 10-fold higher kinase inhibition than pyrrolidine derivatives due to improved hydrogen bonding .

Q. Q4. How can computational modeling predict the interaction of this compound with biological targets like DNA polymerase or ion channels?

- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., DNA polymerase active site). Focus on:

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD values <2.0 Å indicate stable binding .

Q. Q5. What analytical methods ensure batch-to-batch consistency in pharmacological studies?

- HPLC-DAD : Monitor retention times (±0.1 min) and UV spectra (λ = 210–280 nm) for degradation products .

- Thermogravimetric analysis (TGA) : Verify thermal stability (decomposition >200°C) to ensure compound integrity during storage .

- X-ray crystallography : Resolve crystal packing effects (e.g., dihedral angles between furan and piperidine rings) that may influence solubility .

Q. Methodological Challenges and Solutions

Q. Q6. How to optimize reaction yields for large-scale synthesis without compromising purity?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 h to 2 h) and improves yield (e.g., 45% → 62%) by enhancing energy transfer .

- Catalyst screening : Test bases like triethylamine or DBU to accelerate amide coupling; DBU increases yields by 15–20% in trichloroethyl derivatives .

Q. Q7. What experimental designs mitigate off-target effects in cellular assays?

Properties

CAS No. |

303105-16-0 |

|---|---|

Molecular Formula |

C12H15Cl3N2O2 |

Molecular Weight |

325.6 g/mol |

IUPAC Name |

N-(2,2,2-trichloro-1-piperidin-1-ylethyl)furan-2-carboxamide |

InChI |

InChI=1S/C12H15Cl3N2O2/c13-12(14,15)11(17-6-2-1-3-7-17)16-10(18)9-5-4-8-19-9/h4-5,8,11H,1-3,6-7H2,(H,16,18) |

InChI Key |

AKTIPKNJZLNYPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.